N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-methylacetamide
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiazole ring, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole and thiazole rings in separate steps, followed by the introduction of the acetamide group. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings, which are heterocyclic rings containing nitrogen and sulfur atoms, respectively. These rings could potentially participate in various chemical reactions and could also influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrazole and thiazole rings, as well as the acetamide group. These functional groups could potentially participate in a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and thiazole rings could potentially affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Biological Applications
Antimicrobial and Antifungal Agents : Heterocyclic compounds incorporating a sulfamoyl moiety, like those synthesized in studies by Darwish et al. (2014), have shown promising results as antimicrobial and antifungal agents. These compounds are synthesized through reactions that yield novel thiazole, pyridone, pyrazole, and chromene derivatives, demonstrating significant potential in combating microbial infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antitumor Activities : The synthesis of novel heterocycles, such as thiophene, pyrimidine, and pyrazole derivatives, has been linked to antitumor activities. Albratty et al. (2017) explored the synthesis of these compounds and their inhibitory effects on various cancer cell lines, indicating a potential pathway for developing new cancer therapeutics (Albratty, El-Sharkawy, & Alam, 2017).
Antifungal Activity of Spiro Derivatives : The synthesis of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives has been shown to possess significant antifungal activity, particularly against Candida albicans. Such findings underscore the potential of spiro compounds in developing new antifungal agents (Maruoka et al., 2008).
Insecticidal Applications : Heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal efficacy against pests like the cotton leafworm, Spodoptera littoralis. The synthesis of such compounds offers a pathway to developing environmentally friendly insecticides with potential applications in agriculture (Fadda et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS2/c1-3-21-15-16-12(9-22-15)7-14(20)19(2)8-11-6-13(18-17-11)10-4-5-10/h6,9-10H,3-5,7-8H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHSXVNIIPPAJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CS1)CC(=O)N(C)CC2=CC(=NN2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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